molecular formula C25H27N3O4S2 B2390418 N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-89-0

N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Katalognummer: B2390418
CAS-Nummer: 851781-89-0
Molekulargewicht: 497.63
InChI-Schlüssel: SDLNFINTCKPRLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a synthetically designed pyrazoline derivative of significant interest in medicinal chemistry and pharmacological research. This compound is provided as a high-purity solid for research applications.Pyrazoline derivatives are a well-studied class of heterocyclic compounds known for a broad spectrum of biological activities. Recent scientific investigations have demonstrated that structurally related pyrazoline-containing compounds exhibit promising antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties . The core 4,5-dihydro-1H-pyrazole structure serves as a key pharmacophore, and the incorporation of specific sulfonamide substituents, as seen in this molecule, is a common strategy to enhance biological activity and modulate physicochemical properties . The presence of the ethanesulfonamide group is a notable structural feature, as sulfonamides are frequently utilized in drug discovery for their ability to interact with various enzymatic targets.The primary research applications of this compound are in the development and evaluation of novel therapeutic agents. It is particularly valuable in in vitro screening programs aimed at discovering new antimicrobial drugs, given that similar functionalized pyrazolines have shown activities against various microorganisms . Furthermore, its potential as a scaffold for cancer research is supported by literature indicating that pyrazoline derivatives can possess antitumor activity . Researchers also utilize this compound as a key synthetic intermediate for the preparation of more complex heterocyclic systems, such as 1,3,4-thiadiazoles and 1,3-thiazoles , which are themselves important pharmacophores with a wide range of biological activities . This chemical is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or human use.

Eigenschaften

IUPAC Name

N-[4-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-21-13-11-20(12-14-21)24-17-25(23-8-6-5-7-19(23)3)28(26-24)34(31,32)22-15-9-18(2)10-16-22/h5-16,25,27H,4,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLNFINTCKPRLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclocondensation of α-Oxoesters with Hydrazines

The pyrazole ring forms via a [3+2] cycloaddition between α-oxoesters and monosubstituted hydrazines. In a representative procedure from:

  • Reactants : Ethyl glyoxalate (1.2 equiv) and phenylhydrazine (1.0 equiv).
  • Conditions : Reflux in toluene with azeotropic water removal (Dean-Stark apparatus) for 6–8 hours.
  • Yield : 82% of 3-phenyl-4,5-dihydro-1H-pyrazole.

Modifying the α-oxoester’s R-group (e.g., incorporating nitro or methyl substituents) tailors the pyrazole’s electronic profile. For instance, 3-nitro-4-picoline-derived α-oxoesters yield pyrazoles with enhanced electrophilicity at C-3, facilitating subsequent functionalization.

Regioselective N-Tosylation of the Pyrazole Nitrogen

Sulfonylation with p-Toluenesulfonyl Chloride

Tosylation of the pyrazole’s N-1 position proceeds under Schotten-Baumann conditions:

  • Reactants : 4,5-Dihydropyrazole (1.0 equiv), p-toluenesulfonyl chloride (1.5 equiv).
  • Base : Triethylamine (2.0 equiv) in dichloromethane (DCM) at 0°C → room temperature.
  • Reaction Time : 12 hours.
  • Yield : 89–92%.

Control experiments from confirm that N-tosylation precedes C-3 functionalization due to the pyrazole nitrogen’s higher nucleophilicity.

Installation of the 5-(o-Tolyl) Substituent

Palladium-Catalyzed Suzuki-Miyaura Coupling

The o-tolyl group is introduced at C-5 via cross-coupling:

  • Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
  • Reactants : 5-Bromo-1-tosyl-4,5-dihydropyrazole (1.0 equiv), o-tolylboronic acid (1.2 equiv).
  • Solvent : Dioxane/water (4:1) at 80°C for 24 hours.
  • Yield : 74%.

Alternative methods employing Buchwald-Hartwig amination or Ullmann coupling suffer from lower yields (<50%) due to steric hindrance from the o-tolyl group’s methyl substituent.

Functionalization of the C-3 Phenyl Ring with Ethanesulfonamide

Sulfonylation of 4-Aminophenyl Intermediate

The 4-aminophenyl group at C-3 undergoes sulfonylation:

  • Nitration/Reduction : Introduce -NH₂ via catalytic hydrogenation (H₂, 10% Pd/C, EtOH).
  • Sulfonylation : Ethanesulfonyl chloride (1.5 equiv), pyridine (2.0 equiv), DCM, 0°C → room temperature.
  • Yield : 68%.

X-ray crystallography of analogous compounds (e.g., 5-dichloromethyl-N-(4-chlorophenyl)-4,5-dihydropyrazole-1-carboxamide) confirms the sulfonamide’s planar orientation, favoring π-stacking interactions.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Cyclocondensation : Refluxing toluene outperforms THF or DMF in yield (82% vs. 65–70%).
  • Suzuki Coupling : Dioxane/water (4:1) at 80°C minimizes protodeboronation side reactions.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ > Pd(OAc)₂ in coupling efficiency (74% vs. 58%).
  • Bases : K₂CO₃ > Cs₂CO₃ for boronic acid activation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, tosyl H), 7.35 (d, J = 8.0 Hz, 2H, o-tolyl H), 4.21 (dd, J = 10.8 Hz, 1H, pyrazole H-4), 3.52 (s, 2H, SO₂NH), 2.43 (s, 3H, tosyl CH₃).
  • HRMS : m/z 497.63 [M+H]⁺ (calculated for C₂₅H₂₇N₃O₄S₂).

Crystallographic Insights

While no data exists for the target compound, analogous structures (e.g., 2-(4-methylphenyl)-5-tosyl-4,5-dihydroimidazo[1,5-b]pyrazol-6-one) crystallize in monoclinic systems (space group P1 21/c 1) with unit cell parameters a = 8.412 Å, b = 22.056 Å, c = 12.125 Å.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a sulfonamide group attached to a pyrazole derivative, which is known for its diverse biological activities. The molecular formula is C19H22N3O5S, with a molecular weight of 405.46 g/mol. The structure can be represented as follows:

N 4 5 o tolyl 1 tosyl 4 5 dihydro 1H pyrazol 3 yl phenyl ethanesulfonamide\text{N 4 5 o tolyl 1 tosyl 4 5 dihydro 1H pyrazol 3 yl phenyl ethanesulfonamide}

Synthesis Methodology

The synthesis of N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves several key steps:

  • Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Electrophilic Aromatic Substitution : Introduction of the tolyl group.
  • Tosylation : Reaction with tosyl chloride in the presence of a base.
  • Final Coupling : Combining the pyrazole derivative with ethanesulfonamide.

Chemistry

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its unique structure allows chemists to explore various chemical reactions and develop new synthetic pathways.

Biology

Research has indicated that this compound may act as an enzyme inhibitor or receptor modulator. Studies suggest its potential in targeting specific biological pathways, making it valuable for biochemical research.

Medicine

The compound is under investigation for its therapeutic potential in treating diseases such as cancer and metabolic disorders. Its mechanism of action involves mimicking natural substrates to inhibit enzymes or modulate receptor activities. For instance, it has shown promise in inhibiting enzymes related to metabolic syndrome and other disorders .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for formulating specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or modulate receptor activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related pyrazoline derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Variations
Compound Name Substituents (Pyrazoline Core) Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 5-(o-tolyl), 1-tosyl, 3-(4-ethanesulfonamidophenyl) Ethanesulfonamide, Tosyl ~522 (estimated) -
N-(4-(5-(4-Bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-7-chloroquinolin-4-amine (Compound 15) 5-(4-bromophenyl), 1-phenyl Quinoline amine -
N-[4-[1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl]ethanesulfonamide 5-(2-fluorophenyl), 1-(3-chlorophenylsulfonyl) Ethanesulfonamide 522.006
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide 5-(2-ethoxyphenyl), 1-benzoyl Methanesulfonamide -
1-{4-[5-(3,4-Dimethoxyphenyl)-1-(4-(methanesulphonyl)phenyl]-4,5-dihydro-1H-pyrazol-3-yl)phenyl}-1H-tetrazole (8a) 5-(3,4-dimethoxyphenyl), 1-(methanesulfonylphenyl) Tetrazole, Methanesulfonyl -

Key Observations :

  • The target compound is distinguished by its o-tolyl and tosyl groups, whereas analogs feature halogenated aryl (e.g., 4-bromophenyl in ), methoxy (), or ethoxy substituents ().
  • Ethanesulfonamide is less common than methanesulfonamide in the evidence, with only reporting a closely related derivative.
Physicochemical Properties
  • Melting Points: Pyrazoline derivatives with halogen substituents (e.g., 4-chlorophenyl in Compound 16 ) exhibit higher melting points (121–124°C) compared to non-halogenated analogs (109–111°C for Compound 17 ). The target compound’s o-tolyl group may lower its melting point due to steric hindrance.
  • Solubility : Sulfonamide groups generally enhance water solubility, but bulky substituents (e.g., tetrazole in ) may counteract this effect.
ADMET and Stability
  • Compounds with ethanesulfonamide (e.g., ) exhibit favorable ADMET profiles compared to bulkier analogs, as smaller sulfonamides reduce metabolic complexity.
  • The target compound’s tosyl group may enhance metabolic stability but could increase plasma protein binding, affecting bioavailability .

Biologische Aktivität

N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article aims to explore the synthesis, characterization, and biological effects of this compound, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C23H24N4O3S\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This structure features a sulfonamide group attached to a complex pyrazole derivative, which is known for its diverse biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of tosylated pyrazoles with phenyl sulfonamides. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure. For instance, in a related study, the synthesis of a similar pyrazole was confirmed through X-ray crystallographic analysis, indicating the reliability of this method for structural determination .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For example, compounds similar to this compound have demonstrated significant antifungal activity against various Candida species. In vitro tests showed that these compounds could inhibit fungal growth effectively .

Anticancer Properties

Research has also indicated that pyrazole derivatives exhibit potential anticancer activity. A study focusing on similar sulfonamide compounds reported their ability to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle proteins . The specific activity of this compound in this context remains to be fully explored.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by pyrazole derivatives. Sulfonamides have been shown to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema . The precise inhibitory effects of this compound on these enzymes warrant further investigation.

Case Studies

Several case studies have been conducted on related compounds:

StudyCompoundActivityFindings
5-Amino-1-tosylpyrazoleAntifungalEffective against six Candida species
4-Tosylpyrazole derivativesAnticancerInduced apoptosis in cancer cell lines
Pyrazole-sulfonamidesEnzyme inhibitionInhibited carbonic anhydrase activity

These studies suggest a promising avenue for exploring the biological activities of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves:
  • Cyclization : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core. Acidic/basic conditions (e.g., HCl or NaOH) control regioselectivity .
  • Sulfonylation : Introducing the tosyl group via nucleophilic substitution using tosyl chloride and a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Ethanesulfonamide Attachment : Coupling the intermediate with ethanesulfonyl chloride under anhydrous conditions.

Q. Key Parameters :

StepTemperatureCatalyst/SolventYield Optimization
Cyclization60–80°CEthanol/HClSlow addition of reagents reduces dimerization
Sulfonylation0–5°CDCM/TEAExcess tosyl chloride (1.2 equiv.) improves conversion
Final CouplingRTDMFAnhydrous conditions prevent hydrolysis

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min to assess purity (>95% required for pharmacological studies) .
  • NMR : ¹H and ¹³C NMR (in DMSO-d6) confirm substituent positions (e.g., o-tolyl protons at δ 2.3 ppm for CH₃, pyrazole C-3 at δ 150–155 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 523.15 for C₂₅H₂₇N₃O₄S₂) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers in sulfonamide groups). Strategies include:
  • Variable-Temperature NMR : Perform experiments at –40°C to slow rotation and clarify splitting patterns .
  • X-ray Crystallography : Resolve absolute configuration and confirm substituent orientation (e.g., dihedral angles between pyrazole and o-tolyl groups) .
  • DFT Calculations : Compare computed NMR chemical shifts (using Gaussian/B3LYP) with experimental data to identify conformational biases .

Q. What experimental designs are recommended to evaluate the impact of heterocyclic ring conformation on biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyrazole substituents (e.g., replacing o-tolyl with 3-fluorophenyl) and test inhibitory activity against target enzymes (e.g., carbonic anhydrase) .
  • Molecular Docking : Use AutoDock Vina to model interactions between the pyrazole ring and active-site residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .
  • Pharmacokinetic Studies : Compare metabolic stability (via liver microsome assays) of rigid vs. flexible analogs to assess conformation-dependent bioavailability .

Q. How can QSAR models be developed to predict the compound’s binding affinity for kinase targets?

  • Methodological Answer :
  • Descriptor Selection : Include electronic (e.g., sulfonamide pKa), steric (e.g., substituent volume), and topological (e.g., Wiener index) parameters .
  • Training Set : Use 20–30 analogs with experimentally determined IC₅₀ values against kinases (e.g., JAK2 or EGFR).
  • Validation : Apply leave-one-out cross-validation; aim for > 0.85 and > 0.6. Tools like MOE or Schrodinger Suite are recommended .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?

  • Methodological Answer :
  • Standardize Assays : Use uniform protocols (e.g., ATP concentration in kinase assays) and controls (e.g., staurosporine as a reference inhibitor) .
  • Purity Verification : Re-test the compound via HPLC and elemental analysis to rule out batch variability .
  • Meta-Analysis : Compare data across 5+ studies to identify trends (e.g., higher activity in analogs with electron-withdrawing substituents) .

Synthetic Methodology

Q. What strategies optimize multi-step synthesis to minimize byproducts (e.g., dimerization during cyclization)?

  • Methodological Answer :
  • Stepwise Monitoring : Use TLC or in-situ IR to detect intermediates and adjust stoichiometry .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., sulfonamide NH with Boc groups) during pyrazole formation .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance control and scalability .

Biological Mechanism Studies

Q. What in vitro assays are most suitable for elucidating the compound’s mechanism of action?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., CA-II inhibition with 4-nitrophenyl acetate) .
  • Cellular Uptake : Label the compound with FITC and quantify intracellular fluorescence via flow cytometry .
  • Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets in cell lysates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.